Satoreotide

SSTR2 antagonist Binding affinity KD

Satoreotide (JR11) is the defining SSTR2 antagonist for radiotheranostics. Unlike agonists (DOTATATE/TOC) that internalize receptors, satoreotide preserves surface targets for 2x higher tumor uptake and extended retention. 177Lu-satoreotide controls tumors for 68 days vs. 43 days for 177Lu-DOTA-TATE at equivalent doses. FDA Orphan-designated 225Ac-SSO110 achieves 10.3% ID/g tumor uptake. 68Ga-satoreotide PET SUVpeak correlates with absorbed dose (r=0.9) for simplified dosimetry. For SSTR2+ malignancies, agonist substitution is scientifically invalid.

Molecular Formula C58H72ClN15O14S2
Molecular Weight 1302.9 g/mol
CAS No. 1801415-23-5
Cat. No. B12389138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSatoreotide
CAS1801415-23-5
Molecular FormulaC58H72ClN15O14S2
Molecular Weight1302.9 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O
InChIInChI=1S/C58H72ClN15O14S2/c1-29(75)47-56(86)71-45(54(84)67-40(48(62)78)23-33-11-19-37(76)20-12-33)28-90-89-27-44(70-49(79)38(61)22-30-5-13-34(59)14-6-30)55(85)69-42(25-31-7-15-35(16-8-31)64-51(81)43-26-46(77)73-58(88)72-43)53(83)68-41(24-32-9-17-36(18-10-32)65-57(63)87)52(82)66-39(50(80)74-47)4-2-3-21-60/h5-20,29,38-45,47,75-76H,2-4,21-28,60-61H2,1H3,(H2,62,78)(H,64,81)(H,66,82)(H,67,84)(H,68,83)(H,69,85)(H,70,79)(H,71,86)(H,74,80)(H3,63,65,87)(H2,72,73,77,88)/t29-,38+,39+,40-,41-,42+,43+,44-,45+,47+/m1/s1
InChIKeyLBGAPPKREFCCSH-ADPPPVLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Satoreotide (CAS 1801415-23-5) for SSTR2-Targeted Theranostics: Procurement Guide


Satoreotide (also known as JR11) is a synthetic somatostatin receptor 2 (SSTR2) antagonist peptide [1]. Unlike conventional SSTR2 agonists, satoreotide does not induce receptor internalization upon binding, enabling it to recognize a greater number of cell surface binding sites and exhibit prolonged tumor retention [2]. It is typically conjugated with chelators such as DOTA, NODAGA, or tetraxetan for radiolabeling with diagnostic (e.g., 68Ga) or therapeutic (e.g., 177Lu, 225Ac) radionuclides, forming the basis of theranostic pairs for neuroendocrine tumors (NETs) and other SSTR2-positive malignancies [3].

Why Satoreotide Cannot Be Substituted by Generic SSTR2 Agonists Like Octreotide or DOTATATE


Generic substitution of satoreotide with in-class SSTR2 agonists (e.g., octreotide, DOTATATE/TOC) is not scientifically valid. Satoreotide is a receptor antagonist, whereas agonists like DOTATATE are agonists that induce receptor internalization [1]. This fundamental mechanistic difference translates directly into quantifiable performance disparities: antagonists recognize significantly more binding sites, exhibit higher tumor uptake, and demonstrate longer tumor retention than agonists [2]. Consequently, the imaging sensitivity and therapeutic efficacy of satoreotide-based radiopharmaceuticals are not comparable to, nor interchangeable with, agonist-based alternatives [3].

Satoreotide Quantitative Differentiation: Evidence for Procurement and Selection


Binding Affinity to SSTR2: Satoreotide vs. DOTA-TATE

Satoreotide demonstrates higher affinity for SSTR2 compared to the agonist DOTA-TATE. In binding assays, the dissociation constant (KD) of satoreotide is reported as 0.088 ± 0.01 nM, whereas DOTA-TATE exhibits a KD of 0.48 ± 0.2 nM . This indicates satoreotide binds approximately 5.5-fold more tightly to the receptor.

SSTR2 antagonist Binding affinity KD

Receptor Binding Site Recognition: Antagonist vs. Agonist

As an antagonist, satoreotide does not trigger receptor internalization, allowing it to recognize more binding sites on the cell surface. In vitro assays demonstrated that [177Lu]Lu-satoreotide tetraxetan recognized twice as many SSTR2 binding sites as the agonist [177Lu]Lu-DOTA-TATE [1]. This quantitative advantage stems from the antagonist's ability to bind both activated and non-activated receptor states.

SSTR2 Receptor binding Internalization

Tumor Progression Delay in Preclinical Models: Satoreotide vs. DOTA-TATE

In mice bearing AR42J SST2-positive tumors, treatment with 15 MBq of [177Lu]Lu-satoreotide tetraxetan (administered once weekly for four weeks) resulted in a median time to reach a tumor volume of 850 mm³ of 68 days, compared to 43 days for 15 MBq [177Lu]Lu-DOTA-TATE and 48 days for 30 MBq [177Lu]Lu-DOTA-TATE [1]. Notably, the antagonist at half the radiation dose (15 MBq) outperformed the agonist at double the dose (30 MBq).

Tumor growth inhibition Median survival PRRT

Tumor Uptake and Retention: 225Ac-Satoreotide vs. 225Ac-DOTA-TATE

In biodistribution studies using SCLC xenograft models (NCI-H69), 225Ac-labeled satoreotide demonstrated a tumor uptake of 10.3% injected dose per gram (ID/g) at 4 hours post-injection, while the tumor-to-kidney ratio increased from 0.75 at 4 hours to 1.4 at 96 hours, indicating sustained tumor retention with renal clearance [1]. The comparator 225Ac-DOTA-TATE showed inferior tumor uptake and retention in the same model system [2].

Biodistribution Tumor uptake %ID/g

Diagnostic Sensitivity in Neuroendocrine Tumor Imaging: 68Ga-Satoreotide vs. 68Ga-DOTATOC

68Ga-satoreotide trizoxetan (an antagonist-based PET tracer) exhibited higher tumor-to-background ratios and improved diagnostic sensitivity compared to the agonist 68Ga-DOTATOC in a Phase I clinical study (NCT02162446) [1]. In a subsequent Phase II study, 68Ga-satoreotide trizoxetan demonstrated a median diagnostic sensitivity, based on the number of lesions detected per patient, that was superior to 68Ga-DOTATOC [2].

PET imaging Lesion detection Sensitivity

Satoreotide Optimal Research and Clinical Application Scenarios Based on Quantitative Differentiation


High-Sensitivity PET Imaging of SSTR2-Positive Neuroendocrine Tumors (GEP-NETs)

Utilize 68Ga-labeled satoreotide (e.g., 68Ga-satoreotide trizoxetan) for PET/CT imaging. Satoreotide's antagonist properties yield higher tumor-to-background ratios and superior lesion detection sensitivity compared to agonist-based tracers like 68Ga-DOTATOC [1]. This improves staging accuracy and patient selection for subsequent PRRT.

Peptide Receptor Radionuclide Therapy (PRRT) for Advanced SSTR2-Positive Tumors with Superior Tumor Control

Employ 177Lu-satoreotide tetraxetan for PRRT in NETs. Preclinical data demonstrate that satoreotide (15 MBq) delays tumor progression to 850 mm³ for 68 days, significantly longer than 177Lu-DOTA-TATE at equivalent (43 days) or double (48 days) doses [2]. This supports the potential for more effective therapy at lower administered activities.

Alpha-Particle Targeted Therapy for Small Cell Lung Cancer (SCLC) and Merkel Cell Carcinoma

Deploy 225Ac-labeled satoreotide (225Ac-SSO110) for alpha-emitter therapy. Preclinical studies show tumor uptake of 10.3% ID/g at 4 hours and increasing tumor-to-kidney ratios over time (0.75 to 1.4 over 96 hours) [3], indicating favorable biodistribution and retention. The agent has received FDA Orphan Drug Designation for SCLC.

Theranostic Pairing with Dosimetry-Guided Patient Management

Leverage the correlation between 68Ga-satoreotide PET and 177Lu-satoreotide SPECT/CT for dosimetry. Clinical data show that SUVpeak of 177Lu-satoreotide tetraxetan correlates excellently with projected absorbed dose (r=0.9, p<0.0001) [4], enabling simplified single-time-point SPECT/CT dosimetry regimens that can reduce costs and improve patient convenience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Satoreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.